N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide
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Overview
Description
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide is a synthetic compound that features a piperidine ring substituted with a fluoropyrimidine moiety and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperidine intermediates. One common approach involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the fluoropyrimidine moiety or the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in disease processes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets in the body. The fluoropyrimidine moiety is known to inhibit certain enzymes, while the piperidine ring can modulate receptor activity. These interactions can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
- N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide
Uniqueness
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide is unique due to its specific combination of a fluoropyrimidine moiety and a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O2S/c1-15(19(2,17)18)9-4-3-5-16(7-9)11-10(12)6-13-8-14-11/h6,8-9H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFXENBXHHNCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=NC=C2F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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